molecular formula C17H21BO4 B6341980 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester CAS No. 1402173-05-0

4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester

Cat. No. B6341980
CAS RN: 1402173-05-0
M. Wt: 300.2 g/mol
InChI Key: RGSWCDMKJCILGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester (MPF2BPE) is a boronic acid pinacol ester that has been used in a variety of scientific research applications. MPF2BPE is a versatile and easily synthesized compound that has numerous advantages for laboratory experiments, including its low cost and its ability to be used in a variety of reactions.

Scientific Research Applications

4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has been used in a variety of scientific research applications, including DNA sequencing, drug discovery, and protein engineering. In DNA sequencing, 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is used as a reagent to amplify DNA sequences and to detect mutations in genes. In drug discovery, 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is used to design and synthesize new drugs and to study the interactions between drugs and biological targets. In protein engineering, 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is used to modify proteins, to design new proteins, and to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is based on its ability to form covalent bonds with proteins and other molecules. 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is able to form covalent bonds with proteins and other molecules by reacting with the amino acid side chains of proteins. The covalent bonds formed between 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester and proteins or other molecules allow for the modification of proteins or other molecules, which can be used to study the structure and function of proteins or to design new proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester are not well understood. However, it is known that 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is able to form covalent bonds with proteins and other molecules, which can be used to modify proteins or other molecules. It is also known that 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is able to react with the amino acid side chains of proteins, which can be used to study the structure and function of proteins or to design new proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester in laboratory experiments include its low cost, its ability to be used in a variety of reactions, and its ability to form covalent bonds with proteins and other molecules. The limitations of using 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester in laboratory experiments include its limited biochemical and physiological effects and its lack of understanding of its mechanism of action.

Future Directions

The future directions for 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester include further research into its biochemical and physiological effects, further research into its mechanism of action, and further research into its potential applications in drug discovery and protein engineering. Additionally, further research into the synthesis of 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester and its potential applications in other areas of scientific research could be beneficial.

Synthesis Methods

4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester can be synthesized from 4-methoxyphenol and boronic acid pinacol ester. The synthesis method involves a three-step reaction, beginning with the condensation of 4-methoxyphenol and boronic acid pinacol ester to form an intermediate product. This intermediate product is then reacted with a base, such as sodium hydroxide or potassium carbonate, to form the final product of 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester. The entire synthesis process can be completed in a few hours and requires simple laboratory equipment.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-10-12(11-20-15)13-8-6-7-9-14(13)19-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSWCDMKJCILGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.